(Methyl{[2-phenylvinyl]sulfonyl}amino)acetic acid
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Overview
Description
(Methyl{[2-phenylvinyl]sulfonyl}amino)acetic acid is an organic compound with the molecular formula C11H13NO4S and a molecular weight of 255.29 g/mol . This compound is notable for its unique structure, which includes a sulfonyl group attached to a phenylvinyl moiety, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl{[2-phenylvinyl]sulfonyl}amino)acetic acid typically involves the reaction of methylamine with 2-phenylvinyl sulfonyl chloride, followed by the addition of acetic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(Methyl{[2-phenylvinyl]sulfonyl}amino)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylvinyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution often requires catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenylvinyl derivatives.
Scientific Research Applications
(Methyl{[2-phenylvinyl]sulfonyl}amino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of (Methyl{[2-phenylvinyl]sulfonyl}amino)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylvinyl moiety may also interact with cellular membranes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
(Methyl{[2-phenylvinyl]sulfonyl}amino)propionic acid: Similar structure but with a propionic acid moiety.
(Methyl{[2-phenylvinyl]sulfonyl}amino)butyric acid: Contains a butyric acid moiety instead of acetic acid.
Uniqueness
(Methyl{[2-phenylvinyl]sulfonyl}amino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO4S |
---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
2-[methyl(2-phenylethenylsulfonyl)amino]acetic acid |
InChI |
InChI=1S/C11H13NO4S/c1-12(9-11(13)14)17(15,16)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14) |
InChI Key |
LIDGHXOLAIVENL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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